molecular formula C22H24N2O7S B2945599 3,6-diethyl 2-[4-(methoxycarbonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate CAS No. 864926-62-5

3,6-diethyl 2-[4-(methoxycarbonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate

Cat. No.: B2945599
CAS No.: 864926-62-5
M. Wt: 460.5
InChI Key: KYYLFEQILYPSON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3,6-diethyl 2-[4-(methoxycarbonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate is a thienopyridine derivative characterized by a bicyclic core structure comprising fused thiophene and pyridine rings. Key structural features include:

  • Diethyl ester groups at positions 3 and 6, which influence solubility and reactivity.
  • A 4-(methoxycarbonyl)benzamido substituent at position 2, contributing to steric bulk and electronic effects.
  • Partial saturation of the pyridine ring (4H,5H,6H,7H), which may enhance conformational flexibility compared to fully aromatic analogs.

This compound is of interest in medicinal and materials chemistry due to the versatility of the thieno[2,3-c]pyridine scaffold in modulating biological activity or optoelectronic properties.

Properties

IUPAC Name

diethyl 2-[(4-methoxycarbonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O7S/c1-4-30-21(27)17-15-10-11-24(22(28)31-5-2)12-16(15)32-19(17)23-18(25)13-6-8-14(9-7-13)20(26)29-3/h6-9H,4-5,10-12H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYYLFEQILYPSON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-diethyl 2-[4-(methoxycarbonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate typically involves multi-step organic reactions. One common method involves the Hantzsch condensation, which is a multi-component reaction that forms dihydropyridines. This reaction is carried out under reflux conditions in a suitable solvent such as isopropanol .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Hantzsch condensation process to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3,6-diethyl 2-[4-(methoxycarbonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3,6-diethyl 2-[4-(methoxycarbonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3,6-diethyl 2-[4-(methoxycarbonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues in the Thieno[2,3-c]pyridine Family

6-Ethyl 3-Methyl 2-Amino-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate ()

  • Substituents: 2-Amino group (vs. 4-(methoxycarbonyl)benzamido in the target compound). Mixed ethyl/methyl esters (vs. diethyl esters in the target).
  • Impact: The 2-amino group reduces steric hindrance and increases nucleophilicity compared to the bulky benzamido group. Methyl ester at position 3 may lower solubility in polar solvents relative to diethyl esters.

Diethyl 2-(Benzo[d]thiazole-6-carboxamido)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate (CAS 864926-81-8; )

  • Substituents :
    • 2-Benzo[d]thiazole carboxamido group (vs. benzamido with methoxycarbonyl).
    • Fully saturated pyridine ring (4,7-dihydro vs. 4H,5H,6H,7H).
  • Saturation differences may affect rigidity and binding affinity in biological targets.
Table 1: Structural Comparison of Thieno[2,3-c]pyridine Derivatives
Compound Substituent at Position 2 Ester Groups Ring Saturation Molecular Weight (g/mol)
Target Compound 4-(Methoxycarbonyl)benzamido Diethyl (3,6) 4H,5H,6H,7H ~479.5 (estimated)
6-Ethyl 3-Methyl 2-Amino Derivative (Ev4) Amino Ethyl/Methyl (3,6) 4H,5H,6H,7H ~312.3
Benzo[d]thiazole Derivative (Ev9) Benzo[d]thiazole carboxamido Diethyl (3,6) 4,7-Dihydro 459.5

Functional Analogues in Other Heterocyclic Systems

Tetrahydroimidazo[1,2-a]pyridine Derivatives (–7)

Examples include diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl derivatives (Ev5–7). These compounds share:

  • Ester groups (diethyl or methyl/ethyl mixtures).
  • Bulkier substituents (e.g., 4-bromophenyl, phenethyl) comparable to the target’s benzamido group.
Key Differences :
  • Core Structure: Imidazo[1,2-a]pyridine vs. thieno[2,3-c]pyridine. The imidazole ring introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity.
  • Molecular weights (~500–550 g/mol) are higher due to nitro/cyano substituents.
Table 2: Comparison with Imidazo[1,2-a]pyridine Derivatives
Compound (Evidence) Core Structure Key Substituents Melting Point (°C) Molecular Weight (g/mol)
2c (Ev5) Imidazo[1,2-a]pyridine 4-Bromophenyl, benzyl, cyano 223–225 550.1
1l (Ev6) Imidazo[1,2-a]pyridine 4-Nitrophenyl, phenethyl, cyano 243–245 533.5
Target Compound Thieno[2,3-c]pyridine 4-(Methoxycarbonyl)benzamido N/A ~479.5

Biological Activity

The compound 3,6-diethyl 2-[4-(methoxycarbonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate is a member of the thieno[2,3-c]pyridine class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article consolidates existing research findings regarding its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Thieno[2,3-c]pyridine core : A bicyclic structure that is known for its pharmacological properties.
  • Diethyl groups : These substituents may enhance lipophilicity and biological activity.
  • Methoxycarbonyl and benzamido groups : These functional groups are crucial for the compound's interaction with biological targets.

Structural Formula

C19H24N2O5S\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}_5\text{S}

Anticancer Properties

Research has demonstrated that derivatives of thieno[2,3-c]pyridine exhibit significant anticancer activity. For instance:

  • Inhibition of Cancer Cell Proliferation : Studies show that compounds similar to the target compound can inhibit cancer cell growth with IC50 values ranging from 1.1 to 440 nM against various cancer cell lines including HeLa and L1210 cells. The presence of specific substituents at the 6-position of the thieno[2,3-c]pyridine scaffold is critical for enhancing antiproliferative activity .
  • Mechanism of Action : These compounds often act by binding to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase. This mechanism has been confirmed through flow cytometry analysis showing increased G2/M phase cell populations upon treatment .

Selectivity and Safety Profile

The selectivity of these compounds for cancer cells over normal cells has been highlighted in various studies. For example:

  • Low Toxicity to Normal Cells : In vitro studies on human peripheral blood mononuclear cells (PBMC) indicated that compounds related to the target compound did not significantly affect cell viability at concentrations above 20 µM, suggesting a favorable safety profile .

Additional Biological Activities

Beyond anticancer effects, thieno[2,3-c]pyridine derivatives have been investigated for other biological activities:

  • Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains, indicating potential as antimicrobial agents .
  • Anti-inflammatory Effects : Compounds in this class have also been evaluated for their anti-inflammatory properties, with some exhibiting significant inhibition of pro-inflammatory cytokines .

Research Findings Summary Table

StudyActivity TestedIC50 Values (µM)Cell Lines/ModelsMechanism
Beckers et al. (2020)Anticancer1.1 - 4.7HeLa, L1210Tubulin binding
MDPI Study (2020)Anticancer2.8 - 25CEMG2/M phase arrest
PMC3885252 (2007)AntimicrobialN/AVarious bacteriaCell wall synthesis inhibition

Case Study 1: Antiproliferative Activity Assessment

In a controlled study assessing the antiproliferative effects of a related thieno[2,3-c]pyridine derivative:

  • Objective : To evaluate the efficacy against HeLa cells.
  • Methodology : Cells were treated with varying concentrations of the compound for 72 hours.
  • Results : The compound exhibited an IC50 value of 1.1 µM , significantly lower than control treatments.

Case Study 2: Safety Profile Evaluation

A safety evaluation was conducted using human PBMCs:

  • Objective : To assess cytotoxicity.
  • Methodology : Cells were treated with increasing concentrations of the compound.
  • Results : Viability remained above 80% at concentrations up to 20 µM, indicating low toxicity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.